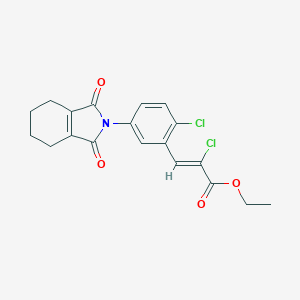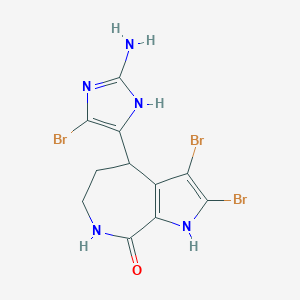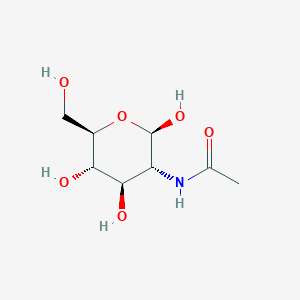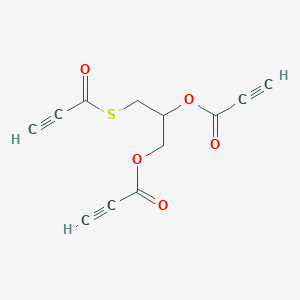
氯啶乙酯
描述
Cinidon-ethyl is a herbicide used to control broadleaf weeds in cereals . It is a contact herbicide that is rapidly absorbed by the plant cuticle following application and effects can be seen within 48 hours . The product is most effective on smaller weeds up to the 4-5 leaf stage .
Molecular Structure Analysis
Cinidon-ethyl has a molecular formula of C19H17Cl2NO4 and a molecular weight of 394.24798 g/mol . The chemical structure of Cinidon-ethyl includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 45 bonds, including 28 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 5 double bonds, and 6 aromatic bonds .
Physical And Chemical Properties Analysis
Cinidon-ethyl has a low aqueous solubility, is relatively volatile with a low tendency to leach to groundwater . It is slightly mobile and is not persistent in soil or water systems .
科学研究应用
农业: 除草剂功效
氯啶乙酯主要用作农业环境中的除草剂。 它已被研究用于控制小麦、豆类、胡萝卜和生菜等作物中的杂草种群 . 该化合物通过抑制不需要的植物物种的生长而起作用,从而确保栽培作物的更高产量。
环境科学: 残留物分析
氯啶乙酯对环境的影响,特别是植物和土壤中的残留水平,是一个重要的研究领域。 研究人员已经开发出方法来检测和量化各种环境中的氯啶乙酯残留物,这对于评估其安全性及其生态影响至关重要 .
食品安全: 最大残留限量
氯啶乙酯在粮食作物中的应用需要制定最大残留限量 (MRL),以确保消费者的安全。 欧洲食品安全局 (EFSA) 已经审查了氯啶乙酯的 MRL,建议对潜在的非法使用实施限制 .
毒理学: 人类健康风险评估
进行毒理学研究以了解与接触氯啶乙酯相关的潜在健康风险。 这些研究有助于评估该化合物对人类的安全性,特别是对于那些可能通过农业实践或食物消费接触到该化合物的人 .
化学: 分析方法开发
在分析化学领域,开发精确的方法来检测和测量氯啶乙酯至关重要。 这包括创建敏感的测定方法,可以准确地确定各种基质中除草剂的存在 .
监管科学: 政策和立法
氯啶乙酯受到监管审查,科学研究为政策决策和立法提供信息。 关于其环境和健康影响的研究影响着该化合物在不同地区的法律地位和允许使用 .
植物生理学: 作用机制
对氯啶乙酯作用机制的研究提供了关于除草剂如何影响植物生理学的见解。 了解其机制有助于设计更有效和更具选择性的除草剂 .
兽医科学: 牲畜中的残留
当用于饲料作物时,氯啶乙酯可能进入牲畜系统。 兽医科学的研究集中于动物体内氯啶乙酯的代谢及其在肉类和乳制品中潜在的残留,这对食品安全法规很重要 .
作用机制
Target of Action
Cinidon-ethyl primarily targets the enzyme protoporphyrinogen IX oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll in plants .
Mode of Action
Cinidon-ethyl is a PPO-inhibiting, peroxidizing herbicide . It acts primarily by contact action, with no significant differences observed between foliar and root absorption or translocation of the herbicide . The herbicide is rapidly absorbed by the plant cuticle due to its high lipophilicity .
Biochemical Pathways
Upon inhibition of PPO by Cinidon-ethyl, protoporphyrinogen accumulates in the plant cells . This compound then acts as a photosensitizer, promoting the formation of radical oxygen species . These radicals cause lipid peroxidation, which results in membrane disruption .
Pharmacokinetics
Cinidon-ethyl has a low aqueous solubility and is relatively volatile . It has a low tendency to leach to groundwater and is slightly mobile . The tolerance of wheat to Cinidon-ethyl is suggested to be the consequence of a more rapid metabolism, coupled with moderate leaf absorption .
Result of Action
The toxic agent causes lipid peroxidation which results in membrane disruption . These effects quickly lead to cell death and tissue desiccation . The treated weeds are usually dead within three weeks of application .
Action Environment
It is rainfast one hour after application . It is more toxic to aquatic organisms , indicating that its efficacy and environmental impact can vary depending on the surrounding conditions.
安全和危害
属性
IUPAC Name |
ethyl (Z)-2-chloro-3-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO4/c1-2-26-19(25)16(21)10-11-9-12(7-8-15(11)20)22-17(23)13-5-3-4-6-14(13)18(22)24/h7-10H,2-6H2,1H3/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKKTZOEKDFTBU-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Cl)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1036753 | |
| Record name | Cinidon-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1036753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142891-20-1 | |
| Record name | 2-Propenoic acid, 2-chloro-3-[2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, ethyl ester, (2Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142891-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinidon-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142891201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinidon-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1036753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-chloro-3-[2-chloro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]-, ethyl ester, (2Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINIDON-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXK8669936 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















